Isoxazole, 5-iodo-3,4-dimethyl-
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Overview
Description
Isoxazole, 5-iodo-3,4-dimethyl- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-3,4-dimethyl-isoxazole typically involves the iodination of 3,4-dimethyl-isoxazole. One common method is the reaction of 3,4-dimethyl-isoxazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 5-iodo-3,4-dimethyl-isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3,4-dimethyl-isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Cycloaddition: Catalysts such as copper(I) chloride or ruthenium(II) complexes can facilitate the cycloaddition reactions.
Major Products:
Substitution Reactions: Products such as 5-azido-3,4-dimethyl-isoxazole or 5-cyano-3,4-dimethyl-isoxazole.
Oxidation Reactions: Products such as 3,4-dimethyl-isoxazole-5-carboxylic acid.
Cycloaddition Reactions: Larger heterocyclic compounds with potential biological activities.
Scientific Research Applications
5-Iodo-3,4-dimethyl-isoxazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-iodo-3,4-dimethyl-isoxazole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups can enhance the compound’s ability to bind to biological targets, such as enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
3,5-Dimethyl-isoxazole: Lacks the iodine atom, which may result in different chemical and biological properties.
5-Bromo-3,4-dimethyl-isoxazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
5-Chloro-3,4-dimethyl-isoxazole: Another halogenated derivative with chlorine, exhibiting different properties compared to the iodine derivative.
Uniqueness: The presence of the iodine atom in 5-iodo-3,4-dimethyl-isoxazole can enhance its reactivity and biological activity compared to other halogenated derivatives. The larger atomic size and higher electronegativity of iodine can influence the compound’s interactions with biological targets, making it a unique and valuable compound for research and development .
Properties
CAS No. |
61314-41-8 |
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Molecular Formula |
C5H6INO |
Molecular Weight |
223.01 g/mol |
IUPAC Name |
5-iodo-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C5H6INO/c1-3-4(2)7-8-5(3)6/h1-2H3 |
InChI Key |
BHRPZIACBBNGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)I |
Origin of Product |
United States |
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